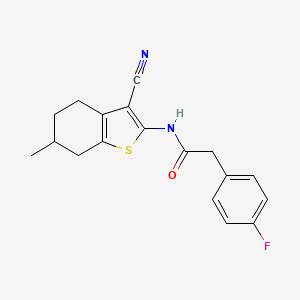

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-fluorophenyl)acetamide

Description

"N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-fluorophenyl)acetamide" is a synthetic organic compound characterized by a tetrahydrobenzothiophene core fused with a cyano group at position 3 and a methyl substituent at position 4. This structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to fluorinated aromatic systems. The compound’s conformational rigidity due to the tetrahydrobenzothiophene ring may enhance binding specificity compared to simpler aromatic scaffolds .

Properties

IUPAC Name |

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2OS/c1-11-2-7-14-15(10-20)18(23-16(14)8-11)21-17(22)9-12-3-5-13(19)6-4-12/h3-6,11H,2,7-9H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFFOALGNQFXSMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-fluorophenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the Tetrahydrobenzo[b]thiophene Ring: This can be achieved through a cyclization reaction involving a suitable thiophene precursor.

Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction.

Attachment of the Fluorophenylacetamide Moiety: This step involves the coupling of the fluorophenylacetamide group to the tetrahydrobenzo[b]thiophene ring through an amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-fluorophenyl)acetamide has been studied for its potential as an anti-inflammatory agent. In silico molecular docking studies suggest that it may act as a 5-lipoxygenase inhibitor, which is significant in the treatment of inflammatory diseases .

Antiviral Activity

Research indicates that compounds with similar structures exhibit antiviral properties. For instance, derivatives of benzothiophene have shown efficacy against various viral targets, including hepatitis C virus (HCV) and dengue virus (DENV) . The potential for this compound to inhibit viral replication makes it a candidate for further investigation in antiviral drug development.

Anticancer Research

The unique structural attributes of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-fluorophenyl)acetamide suggest its utility in cancer research. Compounds from the benzothiophene class have been noted for their cytotoxic effects on cancer cell lines. Ongoing studies focus on understanding its mechanism of action and efficacy against specific cancer types.

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory potential of related compounds through molecular docking simulations. The results indicated that these compounds could effectively bind to 5-lipoxygenase enzymes, suggesting a pathway for therapeutic development .

Case Study 2: Antiviral Efficacy

Another research effort highlighted the antiviral activity of benzothiophene derivatives against HCV. The study demonstrated that certain modifications to the benzothiophene structure could enhance antiviral potency significantly .

Mechanism of Action

The mechanism of action of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The cyano group and fluorophenylacetamide moiety may play crucial roles in its binding affinity and specificity towards these targets. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

- Bioactivity Trends: While specific data for the target compound is unavailable, structurally related benzothiazole acetamides (e.g., ) show antimicrobial and kinase inhibitory activity. The fluorine and cyano groups in the target compound may enhance selectivity for fluorophobic binding pockets.

- Synthetic Accessibility : The tetrahydrobenzothiophene core requires multi-step synthesis compared to simpler benzothiazoles, but offers opportunities for stereochemical control .

Biological Activity

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-fluorophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 356.4 g/mol. It features a benzothiophene core with cyano and fluorophenyl substituents, which are critical for its biological interactions.

Pharmacological Properties

-

Anti-inflammatory Activity :

- Molecular docking studies have indicated that this compound may act as a selective inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory process. The binding affinity to 5-LOX was significantly higher compared to cyclooxygenase-2 (COX-2), suggesting a potential for reduced side effects associated with non-selective anti-inflammatory drugs .

- The structural analysis revealed that the cyano group forms hydrogen bonds with amino acids in the active site of 5-LOX, enhancing its inhibitory effect .

- Anticancer Potential :

-

Neuroprotective Effects :

- Some derivatives of benzothiophene compounds have demonstrated neuroprotective properties by modulating neurotransmitter systems. This suggests that N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-fluorophenyl)acetamide may also possess similar effects, warranting further investigation into its potential use in neurodegenerative diseases .

In Silico Studies

A study conducted using molecular docking simulations highlighted the compound's interaction with key enzymes involved in inflammation and cancer pathways. The results showed strong binding energies indicating potential efficacy as a therapeutic agent .

In Vitro Studies

While in vitro studies specifically on this compound are sparse, related compounds have been tested for their biological activities:

- A related benzothiophene derivative demonstrated significant anti-inflammatory activity in animal models, supporting the hypothesis that this class of compounds may exert similar effects .

Comparative Analysis of Related Compounds

To provide a clearer understanding of the biological activity of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-fluorophenyl)acetamide, a comparison with structurally similar compounds is presented below:

Q & A

Q. Table 1: Example Reaction Parameters

| Step | Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | HATU, DIPEA | DMF | 25 | 24 | 65–75 |

| 2 | K₂CO₃, Pd(PPh₃)₄ | THF | 80 | 12 | 50–60 |

Basic: What analytical techniques are critical for structural validation and purity assessment?

Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl integration, benzothiophene ring protons) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₂₀H₁₈FN₂OS requires exact mass 362.1095) .

- HPLC-PDA : Assess purity (>95%) using reverse-phase columns (C18) with acetonitrile/water gradients .

Q. Key Spectral Benchmarks :

- ¹H NMR (CDCl₃) : δ 7.3–7.5 ppm (fluorophenyl aromatic protons), δ 2.5–3.0 ppm (tetrahydrobenzothiophene CH₂ groups).

- FT-IR : C≡N stretch ~2200 cm⁻¹, C=O (amide) ~1650 cm⁻¹ .

Basic: How should stability studies be designed to evaluate degradation under varying storage conditions?

Answer:

- Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis) for 1–4 weeks .

- Analytical Monitoring : Use HPLC to quantify degradation products (e.g., oxidation of benzothiophene or hydrolysis of acetamide) .

- Storage Recommendations : Store at –20°C in inert atmospheres (argon) with desiccants to preserve the cyano group .

Advanced: How can conflicting bioactivity data across studies be resolved methodologically?

Answer:

- Dose-Response Reproducibility : Conduct independent assays (e.g., enzyme inhibition, cell viability) with standardized protocols (IC₅₀ triplicates) .

- Control Experiments : Validate target specificity using knockout cell lines or competitive inhibitors .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA, Bayesian inference) to reconcile discrepancies in reported EC₅₀ values .

Advanced: What computational strategies enhance reaction optimization and mechanistic understanding?

Answer:

- Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states and predict regioselectivity (e.g., benzothiophene vs. fluorophenyl reactivity) .

- Machine Learning (ML) : Train models on reaction databases to predict optimal catalysts/solvents for cyano-group stability .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction intermediates to refine synthetic pathways .

Advanced: How can molecular docking and SAR studies elucidate bioactivity mechanisms?

Answer:

- Target Identification : Dock the compound into protein cavities (e.g., kinase ATP-binding sites) using AutoDock Vina .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., methyl vs. ethyl substituents) to correlate structural features with bioactivity .

- Free Energy Perturbation (FEP) : Calculate binding affinity changes for fluorophenyl or cyano modifications .

Q. Table 2: Example SAR Data

| Analog Substituent | IC₅₀ (nM) | Solubility (µg/mL) | LogP |

|---|---|---|---|

| –CN (parent) | 120 | 15 | 3.2 |

| –NO₂ | 85 | 8 | 3.8 |

| –CH₃ | 450 | 30 | 2.9 |

Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Answer:

- Process Intensification : Use flow chemistry to control exothermic reactions (e.g., benzothiophene cyclization) .

- Green Chemistry : Replace DMF with Cyrene™ to improve sustainability and reduce purification steps .

- Quality by Design (QbD) : Implement PAT (Process Analytical Technology) for real-time monitoring of critical intermediates .

Advanced: How to address discrepancies in pharmacokinetic (PK) profiles between in vitro and in vivo models?

Answer:

- Microsomal Stability Assays : Compare hepatic clearance rates across species (human vs. rodent) .

- Physiologically-Based Pharmacokinetic (PBPK) Modeling : Predict absorption/distribution using logP, pKa, and plasma protein binding data .

- Formulation Adjustments : Use nanoemulsions or liposomes to enhance bioavailability of the hydrophobic core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.